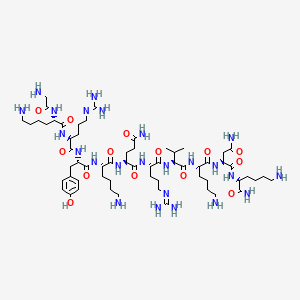![molecular formula C8H13N B574159 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) CAS No. 176849-15-3](/img/new.no-structure.jpg)
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) is a bicyclic nitrogen-containing compound that forms the core structure of many tropane alkaloids. These alkaloids are known for their diverse biological activities and are found in various plant species. The unique structure of this compound makes it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) can be achieved through several methods. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This allows for the stereocontrolled formation of the bicyclic scaffold. Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It is a precursor for the synthesis of drugs that target the central nervous system, such as those used to treat neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors in the central nervous system, modulating neurotransmitter release and uptake .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a bicyclic nitrogen structure but differs in its substitution pattern and biological activity.
8-Azabicyclo[3.2.1]octane: Another related compound, which serves as the core structure for many tropane alkaloids.
The uniqueness of 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
176849-15-3 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.199 |
Nom IUPAC |
4-methylidene-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13N/c1-7-2-4-9-5-3-8(7)6-9/h8H,1-6H2 |
Clé InChI |
HCOWFQINJKDGKC-UHFFFAOYSA-N |
SMILES |
C=C1CCN2CCC1C2 |
Synonymes |
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


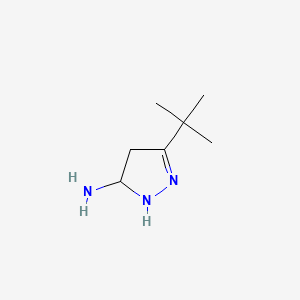
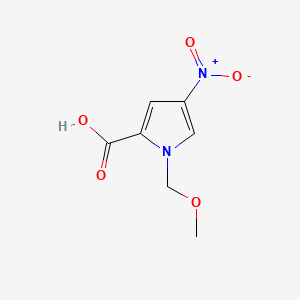
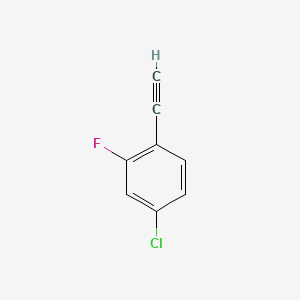
![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)
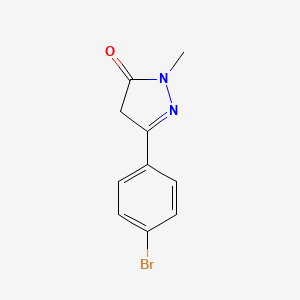
![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)
